molecular formula C20H22N2O3 B5790159 5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol

5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol

Cat. No.: B5790159
M. Wt: 338.4 g/mol
InChI Key: KPOQVYBAODBPGX-UHFFFAOYSA-N
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Description

5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of m-aryloxy phenols. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, featuring a methoxy group, a pyrazolyl group, and a phenoxy group, imparts specific properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxy and phenoxy groups. One common method involves the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with a halogenated pyrazole under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can enhance the reaction rates and yields. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), nitro compounds (HNO3) under conditions like reflux or room temperature.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic properties in treating various diseases.

    Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol
  • 4-ethyl-2-methoxyphenol
  • 2-methoxy-4-(methoxymethyl)phenol

Uniqueness

Compared to similar compounds, 5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol stands out due to its unique combination of functional groups, which impart specific properties such as enhanced thermal stability and potential biological activities

Properties

IUPAC Name

5-methoxy-2-[5-methyl-4-(4-propan-2-ylphenoxy)-1H-pyrazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12(2)14-5-7-15(8-6-14)25-20-13(3)21-22-19(20)17-10-9-16(24-4)11-18(17)23/h5-12,23H,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOQVYBAODBPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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